Mip-IN-1

Anti-virulence PPIase inhibition Burkholderia pseudomallei

Mip-IN-1 (also designated S,S-28i, CAS 2984599-57-5) is a chemically defined, small-molecule inhibitor specifically derived from rapamycin that targets the Macrophage Infectivity Potentiator (Mip) protein, a virulence-associated peptidyl-prolyl cis/trans isomerase (PPIase) expressed by pathogenic Gram-negative bacteria. By selectively inhibiting bacterial Mip's PPIase activity, Mip-IN-1 serves as a precision tool compound for studying anti-virulence strategies against pathogens such as Neisseria meningitidis and Neisseria gonorrhoeae, distinct from traditional antibiotics that target essential bacterial growth functions.

Molecular Formula C27H29FN4O4S
Molecular Weight 524.6 g/mol
Cat. No. B12398205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMip-IN-1
Molecular FormulaC27H29FN4O4S
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C27H29FN4O4S/c28-23-13-11-22(12-14-23)25(27(34)30-18-21-9-6-15-29-17-21)31-26(33)24-10-4-5-16-32(24)37(35,36)19-20-7-2-1-3-8-20/h1-3,6-9,11-15,17,24-25H,4-5,10,16,18-19H2,(H,30,34)(H,31,33)/t24-,25-/m0/s1
InChIKeyMDRSFDYJHSOTRW-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mip-IN-1: Procurement of a Defined Rapamycin-Derived Virulence Blocker for Anti-Infective Research


Mip-IN-1 (also designated S,S-28i, CAS 2984599-57-5) is a chemically defined, small-molecule inhibitor specifically derived from rapamycin that targets the Macrophage Infectivity Potentiator (Mip) protein, a virulence-associated peptidyl-prolyl cis/trans isomerase (PPIase) expressed by pathogenic Gram-negative bacteria [1]. By selectively inhibiting bacterial Mip's PPIase activity, Mip-IN-1 serves as a precision tool compound for studying anti-virulence strategies against pathogens such as Neisseria meningitidis and Neisseria gonorrhoeae, distinct from traditional antibiotics that target essential bacterial growth functions [2]. Unlike the parent immunosuppressive drug rapamycin, Mip-IN-1 lacks the moiety responsible for binding mammalian FKBP12 and inhibiting mTOR, thereby providing a dedicated chemical probe for dissecting the role of microbial PPIases in infection biology [1].

Why Mip-IN-1 Cannot Be Replaced by Generic Rapamycin, FK506, or Early-Generation Pipecolic Acid Analogs


Substitution of Mip-IN-1 with a generic Mip-binding ligand such as rapamycin, FK506, or an early-generation pipecolic acid derivative is scientifically invalid due to fundamental differences in host toxicity, binding kinetics, and scaffold evolution. Rapamycin and FK506 are potent immunosuppressants that simultaneously inhibit human FKBP12 and mTOR at sub-nanomolar concentrations, thereby introducing confounding off-target effects that preclude their use as specific anti-virulence probes in infection models [1]. Early pipecolic acid-based Mip inhibitors, while less immunosuppressive, exhibit moderate micromolar affinity for bacterial Mip proteins and lack the structural features required for the dual binding mode that characterizes the optimized rapamycin-derived series to which Mip-IN-1 belongs [2]. These distinctions render direct interchange impossible without fundamentally altering the experimental interpretation of Mip-specific virulence modulation versus broad-spectrum mammalian pathway perturbation [3].

Mip-IN-1: Quantitative Differentiation Evidence vs. Comparators in Anti-Virulence Selection


Binding Affinity: Nanomolar BpMip Engagement vs. Micromolar Pipecolic Acid Comparators

Mip-IN-1 demonstrates a nanomolar binding affinity for the Mip protein of Burkholderia pseudomallei (BpMip), a quantitative parameter essential for achieving potent PPIase inhibition at therapeutically relevant concentrations. In contrast, the pipecolic acid-derived comparator SF235 exhibits an IC50 of 0.42 µM (420 nM) against BpMip PPIase activity, representing a substantially weaker interaction profile . This affinity differential translates directly to enhanced potency in disrupting Mip-mediated virulence mechanisms.

Anti-virulence PPIase inhibition Burkholderia pseudomallei

Target Selectivity: Excluding Immunosuppressive mTOR Pathway Perturbation

Mip-IN-1 is structurally engineered from the rapamycin scaffold through removal of the immunosuppression-inducing moiety, resulting in a compound that inhibits bacterial Mip PPIase activity without binding to and inhibiting the mammalian mTOR pathway [1]. The parent natural product rapamycin potently inhibits mTOR in HEK293 cells with an IC50 of 0.1 nM, an activity that directly induces immunosuppression and confounds interpretation in any infection model involving host immune function . FK506, another natural Mip-binding ligand, similarly exerts immunosuppressive effects at therapeutically relevant concentrations, rendering it unsuitable as an anti-virulence tool compound [2]. Mip-IN-1 eliminates this critical confounding variable.

Host toxicity Immunosuppression Target engagement

Functional Efficacy: Macrophage Bactericidal Enhancement Against Neisseria Species

Mip-IN-1 treatment substantially enhances the intrinsic bactericidal capacity of macrophages against Neisseria meningitidis and Neisseria gonorrhoeae, a functional endpoint that validates the compound's anti-virulence mechanism of action in a physiologically relevant host-pathogen system [1]. While pipecolic acid derivatives PipN3 and PipN4 also affect neisserial pathogenicity, they were primarily evaluated in epithelial cell adherence and invasion assays rather than direct macrophage killing, and they exhibit a different scaffold with distinct structure-activity relationship constraints [2]. The rapamycin-derived scaffold of Mip-IN-1 enables a dual binding mode to Mip that contributes to its high anti-enzymatic activity and functional potency [1].

Host-pathogen interaction Neisseria gonorrhoeae Macrophage killing

Cytotoxicity Profile: Non-Cytotoxic Anti-Virulence Agent vs. Cytotoxic FK506

The novel rapamycin-derived Mip inhibitor series to which Mip-IN-1 belongs has been characterized as promising, non-cytotoxic candidates for broad-spectrum anti-infective development [1]. In contrast, the natural macrolide FK506, which also binds and inhibits Mip proteins, evokes measurable cytotoxic effects on lung epithelial cells at concentrations of 50 µM in resazurin-based viability assays [2]. Similarly, novel FK506-like inhibitors designed to eliminate immunosuppressive activity did not show cytotoxicity at equivalent concentrations, underscoring that the natural product scaffold carries intrinsic cytotoxicity liabilities not present in the optimized rapamycin-derived series [2].

Drug safety Host cell viability Anti-virulence screening

Scaffold Evolution: Dual Binding Mode Not Achievable with Pipecolic Acid Scaffolds

Mip-IN-1 belongs to a novel series of rapamycin-derived Mip inhibitors engineered to combine two distinct binding modes to the Mip protein of Burkholderia pseudomallei (BpMip), a structural innovation that underlies the enhanced affinity and anti-enzymatic activity observed for this compound class [1]. Earlier pipecolic acid-derived Mip inhibitors, including PipN3, PipN4, SF235, and AN296, bind via a single binding mode and lack the structural capacity for the dual interaction that characterizes the rapamycin-derived series [2]. This fundamental difference in ligand-protein interaction geometry confers a distinct structure-activity relationship (SAR) profile and limits the maximum achievable affinity for pipecolic acid-based compounds.

Structure-activity relationship Scaffold optimization Binding mode

Broad-Spectrum Anti-Enzymatic Activity Across Multiple Pathogen Mip Proteins

Mip-IN-1 exhibits strong anti-enzymatic activity against the Mip proteins of Neisseria meningitidis, Neisseria gonorrhoeae, and Burkholderia pseudomallei, demonstrating a breadth of target engagement that supports its utility as a pan-Mip research tool [1]. This broad-spectrum activity contrasts with earlier compound series that were evaluated against a narrower range of pathogen Mip proteins. Of three lead small-molecule compounds tested in a separate broad-spectrum study, only two were effective in inhibiting the PPIase activity of Mip proteins from Neisseria meningitidis, Klebsiella pneumoniae, and Leishmania major, highlighting that not all Mip-targeting compounds achieve equivalent cross-pathogen efficacy [2].

Broad-spectrum Neisseria meningitidis Burkholderia pseudomallei

Mip-IN-1: High-Impact Research and Screening Applications for Anti-Virulence Discovery


Validating Mip as an Anti-Virulence Target in Neisserial Infection Models

Mip-IN-1 is optimally suited for proof-of-concept studies that aim to validate the Macrophage Infectivity Potentiator (Mip) protein as a viable anti-virulence target in Neisseria meningitidis and Neisseria gonorrhoeae infection models. The compound's strong anti-enzymatic activity against both neisserial Mip proteins, combined with its demonstrated ability to substantially improve macrophage bactericidal capacity, enables rigorous interrogation of Mip's contribution to intracellular survival and immune evasion [1]. Unlike rapamycin or FK506, which introduce confounding immunosuppressive signals, Mip-IN-1 provides a clean pharmacological tool for establishing Mip-specific virulence phenotypes without altering host mTOR or calcineurin pathways [2].

Structure-Activity Relationship (SAR) Studies for Dual Binding Mode Mip Inhibitors

Mip-IN-1 serves as a critical reference compound in SAR campaigns aimed at optimizing the dual binding mode characteristic of rapamycin-derived Mip inhibitors. The compound's molecular architecture—featuring an additional substituent in the middle chain linking the lateral pyridine to the pipecoline moiety and defined stereochemistry—represents a scaffold optimized for nanomolar affinity and high anti-enzymatic activity across multiple pathogen Mip proteins [1]. Researchers synthesizing next-generation analogs can benchmark their compounds against Mip-IN-1's established profile, which includes functional validation in macrophage killing assays and broad-spectrum target engagement against N. meningitidis, N. gonorrhoeae, and B. pseudomallei [1].

Broad-Spectrum Anti-Virulence Screening Panels for Gram-Negative Pathogens

Mip-IN-1 is an ideal positive control compound for establishing broad-spectrum anti-virulence screening panels that evaluate compound efficacy across multiple Gram-negative pathogens. Its demonstrated strong anti-enzymatic activity against Mip proteins from N. meningitidis, N. gonorrhoeae, and B. pseudomallei provides a validated benchmark for assessing the cross-pathogen potency of new Mip-targeting candidates [1]. In fluorescence polarization assays optimized for BpMip inhibitor screening (Z factor ~0.89), Mip-IN-1 can serve as a reference ligand for competitive displacement experiments, enabling medium- to high-throughput identification of novel Mip inhibitors with comparable or superior binding kinetics [2].

Dissecting Mip-Dependent vs. Mip-Independent Virulence Pathways

Mip-IN-1 is a precision tool for dissecting the specific contribution of Mip PPIase activity to bacterial virulence pathways, as distinct from other bacterial immunophilins or host factors. The compound's selective targeting of bacterial Mip—without the mTOR inhibitory activity of rapamycin or the cytotoxicity of FK506—enables clean genetic and pharmacological complementation studies where Mip inhibition can be isolated as the sole experimental variable [1]. This is particularly valuable in transcriptomic or proteomic profiling experiments designed to map the downstream effectors of Mip-dependent virulence, as Mip-IN-1 treatment does not introduce the confounding transcriptional and metabolic signatures associated with mTOR pathway perturbation or calcineurin inhibition [3].

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